CDK2/Bcl2-IN-1
Description
Role of CDK2 in Cell Cycle Regulation and DNA Replication
CDK2 is a key serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle. uniprot.org Its activity is essential for the transition from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs, and it also modulates the progression through the G2 (second gap) phase. uniprot.orgfrontiersin.org
The transition from the G1 to the S phase represents a critical commitment point in the cell cycle, after which the cell is destined to divide. CDK2, in complex with its regulatory partners, is a central orchestrator of this transition. nih.govcellsignal.com The activation of CDK2 is a key event that drives the cell past the G1/S checkpoint, a surveillance mechanism that ensures the cell is ready to replicate its DNA. cellsignal.commolbiolcell.org This control is largely achieved through the phosphorylation of key substrate proteins, including the retinoblastoma protein (Rb). nih.govcellsignal.com Phosphorylation of Rb by CDK complexes neutralizes its inhibitory effect on the E2F family of transcription factors, allowing for the expression of genes necessary for DNA replication. frontiersin.orgnih.gov
The activity of CDK2 is tightly regulated by its association with cyclins, primarily Cyclin E and Cyclin A. nih.govnih.gov
Cyclin E/CDK2: The complex of CDK2 with Cyclin E is crucial for the G1/S transition. frontiersin.orgfrontiersin.org Cyclin E levels rise during late G1 phase, leading to the activation of CDK2 and the subsequent phosphorylation of substrates that initiate DNA replication. frontiersin.orgfrontiersin.org This complex is essential for promoting S phase entry and progression. frontiersin.org
Cyclin A/CDK2: As the cell progresses into the S phase, Cyclin A replaces Cyclin E as the primary partner for CDK2. The Cyclin A/CDK2 complex is then responsible for promoting the continuation and completion of DNA replication. nih.gov It also plays a role in the transition from the S phase to the G2 phase. uniprot.org
The sequential activation of CDK2 by Cyclin E and then Cyclin A ensures the orderly progression of the cell cycle through the S phase. uniprot.org
Beyond its role in DNA replication, CDK2 is also a critical regulator of centrosome duplication. aacrjournals.orgnih.gov Centrosomes are the primary microtubule-organizing centers in animal cells and are essential for the formation of the mitotic spindle, which segregates chromosomes during cell division. To ensure proper chromosome segregation, the single centrosome present at the beginning of the cell cycle must be precisely duplicated once per cycle.
CDK2, in conjunction with its cyclin partners, coordinates the centrosome duplication cycle with the cell cycle. aacrjournals.org It phosphorylates several centrosomal proteins, including nucleophosmin (B1167650) (NPM), which is a key step in licensing the centrioles for duplication. aacrjournals.orgnih.gov This phosphorylation event allows for the separation of the paired centrioles, initiating the formation of new centrioles as the cell progresses through the G1/S transition and S phase. aacrjournals.org While CDK2 was initially thought to be the sole kinase responsible for this process, it is now understood that other kinases can compensate for its loss, highlighting the robustness of the cell cycle machinery. molbiolcell.orgaacrjournals.org However, CDK2 remains a major mediator of centrosome amplification, a condition where cells acquire more than two centrosomes, which can lead to genomic instability and is a common feature of cancer cells. aacrjournals.orgnih.gov
Role of Bcl-2 Family Proteins in Apoptosis Regulation
The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis, also known as programmed cell death. biosynth.comwikipedia.org This process is vital for normal development and tissue homeostasis by eliminating damaged, infected, or superfluous cells. biosynth.com These proteins are primarily located at the mitochondrial outer membrane, where they control its permeability, a decisive step in the apoptotic cascade. wikipedia.orgaacrjournals.org The family is broadly divided into two opposing factions: anti-apoptotic and pro-apoptotic proteins. biosynth.comwikipedia.org
The anti-apoptotic members of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1, act as guardians of the cell, preventing premature or inappropriate cell death. biosynth.comwikipedia.org Their primary function is to sequester and inhibit their pro-apoptotic counterparts. pnas.org By binding to pro-apoptotic proteins, they prevent them from inducing mitochondrial outer membrane permeabilization (MOMP). wikipedia.orgaacrjournals.org This sequestration maintains the integrity of the mitochondrial membrane, preventing the release of apoptogenic factors like cytochrome c into the cytoplasm. wikipedia.org Overexpression of these anti-apoptotic proteins is a common feature in many cancers, contributing to tumor survival and resistance to therapy. tandfonline.comthno.org
The pro-apoptotic Bcl-2 family proteins are further subdivided into two groups: the "effector" proteins and the "BH3-only" proteins.
Effector Proteins (e.g., Bax, Bak): Bax and Bak are the executioners of the intrinsic apoptotic pathway. biosynth.comaacrjournals.org Upon receiving an apoptotic signal, they undergo a conformational change, oligomerize, and form pores in the mitochondrial outer membrane. biosynth.compnas.org This leads to MOMP and the release of cytochrome c, which in turn activates a cascade of caspases, the enzymes that dismantle the cell. wikipedia.orgaacrjournals.org
BH3-only Proteins (e.g., Bim, Noxa): The BH3-only proteins act as sensors of cellular stress and damage. frontiersin.orgnih.gov They are the initiators of the apoptotic cascade. There are two main mechanisms by which they promote apoptosis:
Direct Activation: Some BH3-only proteins, like Bim and a processed form of Bid (tBid), can directly bind to and activate the effector proteins Bax and Bak. pnas.orgnih.gov
Sensitization/Derepression: Other BH3-only proteins, such as Noxa and Bad, primarily function by binding to and neutralizing the anti-apoptotic Bcl-2 proteins. biosynth.compnas.orgnih.gov This releases the effector proteins from their inhibition, allowing them to become active. pnas.org Noxa, for instance, selectively binds to and inhibits Mcl-1. biosynth.comtandfonline.com
The balance between the anti-apoptotic and pro-apoptotic members of the Bcl-2 family determines the fate of a cell, whether it lives or undergoes programmed cell death. biosynth.com
Mitochondrial Outer Membrane Permeabilization (MOMP)
A critical event in the intrinsic apoptotic pathway is Mitochondrial Outer Membrane Permeabilization (MOMP). nih.govwikipedia.orgnumberanalytics.com This process is the "point of no return" for apoptosis. nih.govwikipedia.org It is governed by the Bcl-2 family of proteins. wikipedia.orgfrontiersin.org In response to apoptotic stimuli, pro-apoptotic proteins Bax and Bak are activated and oligomerize on the mitochondrial outer membrane. nih.govcapes.gov.br This leads to the formation of pores, causing MOMP. nih.govembopress.org
The permeabilization of the outer mitochondrial membrane allows for the release of proteins from the intermembrane space, such as cytochrome c, into the cytosol. amazon.comnumberanalytics.comresearchgate.net Once in the cytosol, these factors trigger a cascade of caspase activation, which are the executioner enzymes of apoptosis, ultimately leading to cell death. amazon.comnumberanalytics.com Recent studies have shown that MOMP can also lead to the extrusion of the mitochondrial inner membrane, enabling the release of mitochondrial DNA into the cytoplasm and activating inflammatory signaling pathways. embopress.org Super-resolution imaging has revealed that activated Bax molecules can assemble into large ring-like structures in the mitochondrial outer membrane, which are thought to form the pores responsible for MOMP. embopress.org
Dysregulation of CDK2 and Bcl-2 Pathways in Malignancy
In many cancers, the delicate balance of cell cycle control and apoptosis is severely disrupted. This often involves the aberrant activity of CDK2 and the overexpression of anti-apoptotic Bcl-2 family proteins.
Implications for Cancer Cell Proliferation and Survival
Dysregulation of CDK2 activity, often through the overexpression of its cyclin partners like cyclin E, is a common feature in various cancers, including ovarian, lung, pancreatic, and breast cancers. oncotarget.comresearchgate.netelgenelim.com This hyperactivity drives uncontrolled cell proliferation, a defining characteristic of cancer. elgenelim.comrroij.com The loss of proper cell cycle checkpoints due to CDK2 dysregulation contributes to genomic instability and the accumulation of mutations. elgenelim.comrroij.com
Simultaneously, many tumors evade apoptosis by overexpressing anti-apoptotic Bcl-2 proteins. mdpi.comresearchgate.net This overexpression sequesters pro-apoptotic proteins, preventing MOMP and rendering cancer cells resistant to death signals. researchgate.net For example, elevated levels of Bcl-2 are associated with the progression of various cancers and can protect cancer cells from drug-induced apoptosis. mdpi.com The dysregulation of both CDK2 and Bcl-2 pathways creates a perfect storm for cancer development, promoting relentless proliferation while simultaneously blocking the natural process of cell death. oncotarget.com
Therapeutic Rationale for Dual Inhibition
Given the interconnected roles of CDK2 in promoting proliferation and Bcl-2 in preventing apoptosis, a therapeutic strategy that simultaneously targets both pathways holds significant promise. Inhibiting CDK2 can arrest the cell cycle, halting the uncontrolled growth of cancer cells. icr.ac.ukmdpi.com However, cancer cells can often develop resistance to single-agent therapies.
By also inhibiting anti-apoptotic Bcl-2 proteins, the threshold for inducing apoptosis is lowered. icr.ac.ukbiomolther.org This dual approach can create a synergistic effect, where blocking cell cycle progression with a CDK2 inhibitor makes the cancer cells more susceptible to the pro-apoptotic effects of a Bcl-2 inhibitor. icr.ac.ukexplorationpub.com For instance, inhibiting CDK2 can lead to a decrease in the levels of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family, thereby sensitizing cancer cells to apoptosis. elgenelim.comicr.ac.uk This combined strategy aims to attack cancer on two fronts: stopping its growth and reactivating its self-destruct mechanism. icr.ac.ukmdpi.com
The compound CDK2/Bcl2-IN-1 is a saponin (B1150181) that has been identified as a dual inhibitor of both CDK2 and Bcl-2. medchemexpress.commedchemexpress.comebiohippo.com Research has shown its potential to induce apoptosis in cancer cells, highlighting the viability of this dual-inhibition strategy. medchemexpress.commedchemexpress.com
Research Findings on this compound and Other Dual Inhibitors
| Compound | Target(s) | IC50/Ki | Cell Line(s) | Key Findings | Reference(s) |
| This compound | CDK2, Bcl-2 | IC50 = 117.6 nM (for CDK2) | A549 lung cancer cells | Exhibits cytotoxicity against cancer cells and induces apoptosis. medchemexpress.commedchemexpress.comebiohippo.com | medchemexpress.commedchemexpress.comebiohippo.com |
| Bcl-2/Mcl-1-IN-4 | Bcl-2, Mcl-1 | Ki = 0.49 μM (Bcl-2), Ki = 0.51 μM (Mcl-1) | U937 cells | Significantly inhibits cancer cell proliferation and effectively induces apoptosis. medchemexpress.com | medchemexpress.com |
| HDAC1/2 and CDK2-IN-1 | HDAC1, HDAC2, CDK2 | IC50 = 70.7 μM (HDAC1), 23.1 μM (HDAC2), 0.80 μM (CDK2) | Not specified | Blocks the cell cycle and induces apoptosis; exhibits in vivo antitumor activity. medchemexpress.com | medchemexpress.com |
| Fadraciclib (CYC065) | CDK2, CDK9 | Not specified | Leukemia cell lines | Potent inhibition of CDK9-mediated transcription, leading to apoptosis. Synergistic with Bcl-2 inhibitors. plos.orgnih.gov | plos.orgnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H56O10S |
|---|---|
Molecular Weight |
668.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-4,5-dihydroxy-3-sulfooxyoxan-2-yl] (1R,6aR,6bR,10S,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C35H56O10S/c1-19-10-15-35(30(39)44-29-28(45-46(40,41)42)27(38)22(36)18-43-29)17-16-33(6)21(26(35)20(19)2)8-9-24-32(5)13-12-25(37)31(3,4)23(32)11-14-34(24,33)7/h10,20-29,36-38H,8-9,11-18H2,1-7H3,(H,40,41,42)/t20-,21?,22+,23?,24?,25-,26?,27+,28-,29+,32-,33+,34+,35?/m0/s1 |
InChI Key |
VYPOUUATMSNJGR-ACICULPPSA-N |
Isomeric SMILES |
C[C@@H]1C2C3CCC4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CCC2(CC=C1C)C(=O)O[C@@H]6[C@H]([C@@H]([C@@H](CO6)O)O)OS(=O)(=O)O)C)C)(C)C)O)C |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C(=O)OC6C(C(C(CO6)O)O)OS(=O)(=O)O)C)C)(C)C)O)C |
Origin of Product |
United States |
Molecular Mechanism of Action of Cdk2/bcl2 in 1
Direct Inhibition of CDK2 Activity
CDK2/Bcl2-IN-1 is a saponin-based inhibitor that has demonstrated potent activity against CDK2, with a reported half-maximal inhibitory concentration (IC50) of 117.6 nM. ebiohippo.commedchemexpress.commedchemexpress.eu This inhibition of CDK2, a key regulator of cell cycle progression, sets in motion a cascade of events that ultimately halt the uncontrolled division of cancer cells.
Impact on Retinoblastoma Protein (Rb) Phosphorylation
The retinoblastoma protein (Rb) is a crucial tumor suppressor that governs the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. allenpress.com The activity of Rb is tightly controlled by phosphorylation. In its hypophosphorylated state, Rb binds to and sequesters E2F transcription factors, preventing the expression of genes necessary for DNA replication.
CDK2, in complex with cyclin E, is a primary kinase responsible for the hyperphosphorylation of Rb. allenpress.commdpi.com This phosphorylation event causes a conformational change in Rb, leading to the release of E2F transcription factors and subsequent entry into the S phase. allenpress.commdpi.com By directly inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb. nih.govtandfonline.com This maintains Rb in its active, hypophosphorylated state, effectively keeping the E2F transcription factors in check and preventing the cell from progressing through the cell cycle. nih.govtandfonline.com
Cell Cycle Arrest at G1-S Phase
The inhibition of Rb phosphorylation by this compound directly leads to cell cycle arrest at the G1-S checkpoint. nih.gov This checkpoint is a critical control point that ensures cells only enter the DNA synthesis phase when conditions are favorable. By blocking CDK2 activity, the compound prevents cells from passing this checkpoint, thereby halting their proliferation. nih.gov Overexpression of Bcl-2 has also been shown to contribute to G1/S phase arrest by reducing levels of active E2F and increasing the formation of inactive E2F-p130 complexes. tandfonline.com
Modulation of E2F Transcription Factors
E2F transcription factors are a family of proteins that play a pivotal role in regulating the expression of genes required for DNA synthesis and cell cycle progression. mdpi.commdpi.com The release of E2F from the Rb protein is a critical step for the G1-S transition. allenpress.commdpi.com By inhibiting CDK2 and preventing Rb hyperphosphorylation, this compound ensures that E2F transcription factors remain bound to Rb and are thus inactive. nih.gov This suppression of E2F-mediated transcription is a key mechanism by which the compound exerts its anti-proliferative effects. nih.gov Furthermore, cyclin A/CDK2 complexes can directly bind to and phosphorylate E2F-1, which inhibits its DNA-binding activity. nih.gov
Direct Inhibition of Bcl-2 Activity
In addition to its effects on the cell cycle, this compound also directly targets the anti-apoptotic protein Bcl-2. ebiohippo.commedchemexpress.commedchemexpress.com Bcl-2 is a central player in the intrinsic apoptotic pathway, where it functions to prevent the release of pro-apoptotic factors from the mitochondria, thereby promoting cell survival. nih.gov
Displacement of Pro-apoptotic Proteins (e.g., Bim, Bid)
Anti-apoptotic proteins like Bcl-2 and Bcl-xL exert their function by binding to and sequestering pro-apoptotic "BH3-only" proteins such as Bim and Bid. nih.govnih.gov This prevents these pro-apoptotic proteins from activating the effector proteins Bax and Bak, which are responsible for mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c. nih.gov this compound, by inhibiting Bcl-2, disrupts this interaction and leads to the displacement of pro-apoptotic proteins like Bim and Bid. nih.gov Once liberated, these proteins are free to activate Bax and Bak, initiating the apoptotic cascade.
Induction of Apoptosis
The displacement of pro-apoptotic proteins and the subsequent activation of Bax and Bak lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. nih.gov This event triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis, ultimately leading to programmed cell death. tandfonline.com Studies have shown that this compound induces apoptosis in cancer cells, such as A549 lung cancer cells. ebiohippo.commedchemexpress.commedchemexpress.com
Interplay with Mcl-1 and Other Anti-apoptotic Proteins
This compound's interaction with the broader Bcl-2 family, particularly Myeloid Cell Leukemia 1 (Mcl-1), is a crucial aspect of its mechanism. Mcl-1 is a key pro-survival protein often overexpressed in cancers, contributing to therapeutic resistance. nih.govoncotarget.com The interplay involves the regulation of Mcl-1 stability and phosphorylation events that dictate its function.
The stability of the Mcl-1 protein is tightly regulated through post-translational modifications, primarily phosphorylation and ubiquitination, which target it for proteasomal degradation. tandfonline.commdpi.com Several E3 ubiquitin ligases, including MULE/HUWE1, Fbw7, and βTrCP, are known to mediate Mcl-1 ubiquitination and subsequent degradation. tandfonline.com
The activity of CDK2 is closely linked to Mcl-1 stability. The cyclin E/CDK2 complex, in particular, has been shown to phosphorylate Mcl-1, leading to its stabilization. nih.govresearchgate.netoncotarget.comnih.gov This stabilization is a critical factor in promoting cell survival and can contribute to resistance against BH3 mimetics, which are drugs that mimic the action of pro-apoptotic BH3-only proteins. nih.govoncotarget.comnih.gov Depletion of cyclin E leads to decreased Mcl-1 protein levels due to enhanced ubiquitination, without affecting Mcl-1 mRNA levels. oncotarget.comnih.gov This suggests that the cyclin E/CDK2 complex protects Mcl-1 from degradation.
Conversely, the pro-apoptotic BH3-only protein Noxa can induce the proteasome-mediated degradation of Mcl-1. oncotarget.com This process is dependent on the formation of a Noxa/Mcl-1/CDK2 complex, which facilitates the phosphorylation of Mcl-1 and its subsequent degradation. oncotarget.com
CDK2-mediated phosphorylation of Mcl-1 occurs at multiple sites, influencing both its stability and its interactions with other proteins. Key phosphorylation sites include Ser64, Thr92, and Thr163. nih.govresearchgate.netoncotarget.comnih.govoncotarget.com
Phosphorylation of Mcl-1 at Thr92 and Thr163 by the cyclin E/CDK2 complex has been shown to increase the stability of the Mcl-1 protein. nih.govresearchgate.netoncotarget.comnih.gov Meanwhile, phosphorylation at Ser64, also mediated by cyclin E/CDK2, enhances the ability of Mcl-1 to sequester the pro-apoptotic protein Bim. nih.govresearchgate.netnih.gov
Interestingly, the context of Mcl-1 phosphorylation can lead to different outcomes. While cyclin E/CDK2-dependent phosphorylation generally promotes Mcl-1 stability, other kinases can have opposing effects. For instance, in response to DNA damaging agents, CDK2 can phosphorylate Mcl-1 at Ser64 and Thr70, leading to its degradation. oncotarget.com This process is facilitated by the pro-apoptotic protein Noxa, which forms a complex with Mcl-1 and CDK2. oncotarget.com
The following table summarizes the key phosphorylation sites on Mcl-1 and their functional consequences as reported in various studies.
| Phosphorylation Site | Kinase(s) | Functional Consequence |
| Ser64 | CDK1, CDK2, JNK1 | Enhances anti-apoptotic function by increasing interaction with pro-apoptotic proteins. mdpi.com Can also lead to degradation in the presence of Noxa. oncotarget.com |
| Thr70 | CDK2 | In conjunction with Ser64 phosphorylation, promotes degradation in response to DNA damage. oncotarget.com |
| Thr92 | CDK1, CDK2, ERK | Phosphorylation by cyclin E/CDK2 increases Mcl-1 stability. nih.govresearchgate.netoncotarget.comnih.gov |
| Ser121 | JNK | Phosphorylation by JNK has been identified. mdpi.com |
| Thr163 | CDK2, ERK, JNK | Phosphorylation by cyclin E/CDK2 increases Mcl-1 stability. nih.govresearchgate.netoncotarget.comnih.gov ERK-mediated phosphorylation is also associated with stabilization. mdpi.com |
Crosstalk with Key Signaling Pathways
The activity of this compound is intricately linked with major signaling pathways that govern cell proliferation, survival, and the response to cellular stress.
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell survival and proliferation. babraham.ac.uknih.gov ERK signaling can influence the expression and activity of several Bcl-2 family members. babraham.ac.uk Notably, the ERK pathway can promote the transcription of anti-apoptotic proteins like Mcl-1 and Bcl-2. babraham.ac.ukmdpi.com
Furthermore, ERK1/2 can directly phosphorylate the pro-apoptotic protein Bim, targeting it for degradation and thus promoting cell survival. babraham.ac.uk In some contexts, activation of the MAPK/ERK pathway can lead to the phosphorylation of Mcl-1 at Thr163, contributing to its stability. oncotarget.com The inhibition of the ERK pathway, conversely, can lead to cell cycle arrest. cjnmcpu.com
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling cascade for cell growth, proliferation, and survival. jcpjournal.orgjcancer.org Dysregulation of this pathway is common in cancer. jcancer.orgnih.gov
The PI3K/AKT/mTOR pathway can regulate the expression and function of Bcl-2 family proteins. jcpjournal.orgnih.gov Inhibition of this pathway has been shown to downregulate Mcl-1, often through a GSK3-dependent mechanism. nih.gov This downregulation of Mcl-1 can sensitize cancer cells to Bcl-2 inhibitors. oncotarget.com The combination of PI3K/mTOR inhibitors with Bcl-2 antagonists can lead to the release of pro-apoptotic proteins like Bim, Bax, and Bak from their sequestration by anti-apoptotic proteins, ultimately triggering apoptosis. nih.gov
The tumor suppressor protein p53 is a master regulator of the cellular response to DNA damage, capable of inducing cell cycle arrest, DNA repair, or apoptosis. mdpi.combiorxiv.org The activation of p53 is a critical component of the DNA damage response (DDR). mdpi.com
CDK2 plays a role in the DNA damage response, and its activity can be modulated in a p53-dependent or independent manner. plos.orgnih.gov In response to DNA damage, p53 can upregulate the expression of the CDK inhibitor p21, which in turn can inhibit CDK2, leading to cell cycle arrest. mdpi.com This provides time for DNA repair. mdpi.com
In some neuronal contexts, p53 and CDKs are activated independently on parallel pathways following DNA damage, but both are required to act in concert to mediate apoptosis through Bax activation. nih.gov Interestingly, in certain cellular contexts, the loss of CDK2 can impair the G2/M DNA damage checkpoint, particularly in the absence of p53. plos.org Overexpression of Bcl-2 has been shown to correlate with cell cycle arrest and can induce a senescence-like phenotype, partly through the inhibition of CDK2 activity and the induction of p27Kip1. mdpi.com Furthermore, Bcl-2 can regulate G1/S cell cycle progression through a mechanism involving the regulation of intracellular reactive oxygen species (ROS), which in turn affects p27 and CDK2 activity. ashpublications.org The interplay between Bcl-2 family members and CDK2 is also evident during thymocyte apoptosis, where Cdk2 activation is modulated by p53, Bax, and Bcl-2. nih.gov
Cellular Fate Induction
Apoptosis Induction
Apoptosis, or programmed cell death, is a primary outcome of treatment with this compound. This is achieved through the coordinated inhibition of its two targets, CDK2 and Bcl-2 family proteins, which play crucial roles in cell survival and proliferation.
Inhibition of Bcl-2 family proteins is a direct route to inducing apoptosis. The Bcl-2 family consists of both anti-apoptotic proteins (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic proteins (like Bax and Bak). frontiersin.org Anti-apoptotic proteins prevent cell death by sequestering pro-apoptotic proteins. frontiersin.org By inhibiting anti-apoptotic proteins like Bcl-2, this compound disrupts this balance, leading to the activation of Bax and Bak. This activation results in the permeabilization of the mitochondrial outer membrane, releasing cytochrome c and other pro-apoptotic factors into the cytoplasm. nih.gov This event triggers the formation of the apoptosome and the activation of a caspase cascade, ultimately leading to the execution of the apoptotic program. nih.gov
The inhibition of CDK2 also contributes significantly to apoptosis. CDK2 activity is often deregulated in cancer cells, promoting uncontrolled proliferation and inhibiting apoptosis. nih.gov Research has shown that inhibiting CDK2 can lead to the downregulation of the anti-apoptotic protein Mcl-1. nih.gov This decrease in Mcl-1 levels, both at the mRNA and protein level, is sufficient to induce apoptosis in some cancer cell lines. nih.gov The mechanism for this downregulation involves reduced phosphorylation of the C-terminal domain of RNA polymerase II, which affects Mcl-1 transcription. nih.gov
Furthermore, the interplay between CDK2 and other signaling pathways can influence apoptosis. For instance, CDK2 has been shown to phosphorylate and stabilize Mcl-1, and inhibiting CDK2 can release the pro-apoptotic protein Bim from Mcl-1, sensitizing cells to apoptosis. nih.gov In some contexts, CDK2 is required for MYC-induced apoptosis, and its inhibition can suppress this process, highlighting the complex and context-dependent role of CDK2 in cell death. tandfonline.com The inhibition of CDK2 can also enhance the pro-apoptotic function of the transcription factor FOXO1 by preventing its phosphorylation, leading to increased expression of pro-apoptotic genes like Bim. tandfonline.com
The following table summarizes the key proteins involved in apoptosis induction by this compound and their functions.
| Protein | Family/Class | Function in Apoptosis | Effect of this compound Inhibition |
| Bcl-2 | Anti-apoptotic Bcl-2 family | Sequesters pro-apoptotic proteins, preventing apoptosis. frontiersin.org | Directly inhibited, leading to the release of pro-apoptotic proteins and apoptosis induction. frontiersin.org |
| Bcl-xL | Anti-apoptotic Bcl-2 family | Similar to Bcl-2, prevents apoptosis. nih.gov | Inhibition leads to apoptosis. sci-hub.se |
| Mcl-1 | Anti-apoptotic Bcl-2 family | Sequesters pro-apoptotic proteins; its degradation is crucial for apoptosis. nih.gov | Downregulated upon CDK2 inhibition, promoting apoptosis. nih.govnih.gov |
| Bax | Pro-apoptotic Bcl-2 family | Induces mitochondrial outer membrane permeabilization. embopress.org | Activated upon release from Bcl-2, triggering apoptosis. frontiersin.org |
| Bak | Pro-apoptotic Bcl-2 family | Induces mitochondrial outer membrane permeabilization. frontiersin.org | Activated upon release from Bcl-2, triggering apoptosis. frontiersin.org |
| CDK2 | Cyclin-Dependent Kinase | Promotes cell cycle progression; can have both pro- and anti-apoptotic roles depending on the context. nih.govtandfonline.com | Inhibited, leading to Mcl-1 downregulation and enhancement of FOXO1 pro-apoptotic activity. nih.govtandfonline.com |
| Cytochrome c | Mitochondrial protein | Released into the cytoplasm to initiate the caspase cascade. nih.gov | Release is triggered by Bax/Bak activation. nih.gov |
| Caspases | Proteases | Execute the final stages of apoptosis. nih.gov | Activated downstream of cytochrome c release. nih.gov |
| FOXO1 | Transcription factor | Promotes expression of pro-apoptotic genes. tandfonline.com | Pro-apoptotic function is enhanced upon CDK2 inhibition. tandfonline.com |
| MYC | Transcription factor | Can induce apoptosis, sometimes requiring CDK2. tandfonline.com | Inhibition of CDK2 can suppress MYC-induced apoptosis. tandfonline.com |
Senescence Induction
Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stresses, including the inhibition of key cell cycle regulators. This compound can induce senescence, providing an alternative mechanism to cell death for halting the proliferation of cancer cells.
The inhibition of CDK2 is a primary driver of senescence induction. CDK2 is essential for the transition from the G1 to the S phase of the cell cycle. mdpi.com Its inhibition leads to cell cycle arrest. mdpi.com This arrest can become permanent, leading to a senescent phenotype characterized by specific morphological changes and the expression of senescence-associated markers. nih.gov In some cellular contexts, particularly in cells with deregulated oncogenes like Myc or Ras, the inhibition of CDK2 is a potent inducer of senescence. aging-us.com This suggests that cancer cells addicted to high CDK2 activity are particularly vulnerable to senescence induction upon its inhibition. aging-us.com
The Bcl-2 component of the dual inhibitor also plays a role in senescence. Overexpression of Bcl-2 has been shown to activate a program of premature senescence in some carcinoma cells. nih.gov This effect is mediated by the inhibition of CDK2 kinase activity, demonstrating a direct link between Bcl-2 and the cell cycle machinery that governs senescence. nih.gov Furthermore, while Bcl-2 can initiate senescence, it and other anti-apoptotic proteins like Bcl-xL are also found at elevated levels in senescent cells, where they contribute to the resistance of these cells to apoptosis. mdpi.comencyclopedia.pub This dual role highlights the complex involvement of Bcl-2 family proteins in determining cellular fate.
The induction of senescence often involves the p53 and p16-pRB tumor suppressor pathways. aging-us.com Inhibition of CDK2 in the context of Myc activation has been shown to induce senescence in a manner dependent on these pathways. aging-us.com
The table below details the key molecules and their roles in senescence induction following treatment with a CDK2/Bcl-2 inhibitor.
| Molecule | Class | Role in Senescence | Impact of this compound Inhibition |
| CDK2 | Cyclin-Dependent Kinase | Promotes cell cycle progression; its inhibition is a key trigger for senescence. mdpi.com | Inhibition leads to cell cycle arrest and can induce a permanent senescent state. nih.govaging-us.com |
| Bcl-2 | Anti-apoptotic protein | Can activate a premature senescence program by inhibiting CDK2 activity. nih.gov Also contributes to the survival of senescent cells. mdpi.comencyclopedia.pub | Inhibition may modulate the establishment and maintenance of the senescent state. |
| p53 | Tumor suppressor | A key regulator of senescence, often activated in response to cellular stress. aging-us.com | Its pathway can be engaged following CDK2 inhibition, contributing to senescence. aging-us.com |
| p21Cip1 | CDK inhibitor | A downstream target of p53 that inhibits CDK2 and promotes cell cycle arrest and senescence. aging-us.com | Its induction can be a consequence of CDK2 inhibition, reinforcing the senescent state. |
| p16INK4a | CDK inhibitor | Inhibits CDK4/6 and is a key marker and inducer of senescence. aging-us.com | Its pathway can be activated following CDK2 inhibition in certain contexts. aging-us.com |
| pRB | Tumor suppressor | Controls the G1/S transition; its dephosphorylation is a hallmark of senescence. | Its phosphorylation is reduced upon CDK2 inhibition, enforcing cell cycle arrest. |
| Myc | Oncogene | Can drive proliferation, but its deregulation in the absence of CDK2 activity can trigger senescence. aging-us.com | Inhibition of CDK2 in Myc-driven cells is a potent inducer of senescence. aging-us.com |
| Ras | Oncogene | Can induce oncogene-induced senescence. aging-us.com | Inhibition of CDK2 can cooperate with Ras signaling to induce senescence. aging-us.com |
Anaphase Catastrophe and Mitotic Errors
In addition to apoptosis and senescence, inhibition of CDK2 by compounds like this compound can lead to a specific form of mitotic cell death known as anaphase catastrophe, particularly in aneuploid cancer cells. nih.gov This process is characterized by multipolar cell division resulting from defects in centrosome function. nih.gov
Aneuploid cancer cells often have an abnormal number of chromosomes and supernumerary (extra) centrosomes. sci-hub.se To survive, these cells cluster their extra centrosomes into two poles during mitosis, allowing for a bipolar division. sci-hub.se CDK2 plays a critical role in this centrosome clustering process. sci-hub.se Inhibition of CDK2 disrupts this clustering, leading to multipolar spindles and subsequent multipolar cell division. nih.govresearchgate.net
This multipolar division results in severe chromosome mis-segregation and the formation of non-viable progeny cells, a process termed anaphase catastrophe. nih.gov This is distinct from mitotic catastrophe, where cell death occurs during the first mitosis after the insult. nih.gov In anaphase catastrophe, the progeny of the aberrant division undergo apoptosis. nih.gov This pro-apoptotic mechanism is a direct consequence of the mitotic errors induced by CDK2 inhibition. nih.gov
Studies using specific CDK2 inhibitors have demonstrated a significant increase in multipolar mitotic spindles and apoptosis in various cancer cell lines with aneuploidy. sci-hub.senih.gov This effect appears to be selective for cancer cells, as normal diploid cells are less affected. researchgate.net
The following table outlines the key components and processes involved in anaphase catastrophe induced by CDK2 inhibition.
| Component/Process | Description | Role in Anaphase Catastrophe | Consequence of CDK2 Inhibition |
| Aneuploidy | State of having an abnormal number of chromosomes. | A common feature of cancer cells that often correlates with supernumerary centrosomes. sci-hub.se | CDK2 inhibition is particularly effective in aneuploid cells. nih.gov |
| Supernumerary Centrosomes | Presence of more than two centrosomes in a cell. | A source of genomic instability that cancer cells must manage to divide successfully. sci-hub.se | CDK2 inhibition prevents the clustering of these extra centrosomes. sci-hub.senih.gov |
| Centrosome Clustering | Mechanism by which cancer cells with extra centrosomes form a bipolar spindle. | An essential survival mechanism for many aneuploid cancer cells. sci-hub.se | Disrupted by CDK2 inhibition, leading to multipolar spindles. sci-hub.senih.gov |
| Multipolar Mitosis | Cell division that occurs from more than two spindle poles. | The direct result of failed centrosome clustering. nih.gov | Induced by CDK2 inhibition in cells with supernumerary centrosomes. nih.gov |
| Anaphase Catastrophe | Death of progeny cells following a multipolar mitosis. nih.gov | The ultimate fate of many cells undergoing multipolar division. | The terminal event triggered by CDK2 inhibition-induced mitotic errors. nih.gov |
| Apoptosis | Programmed cell death. | The mechanism by which the non-viable progeny of anaphase catastrophe are eliminated. nih.gov | Follows the aberrant mitotic division. nih.gov |
Based on a comprehensive search of available scientific literature, there is no specific information or published preclinical data available for a chemical compound designated as "this compound".
Therefore, it is not possible to generate the requested article focusing solely on the preclinical efficacy studies of this specific compound. The strict requirement to adhere to the provided outline for "this compound" cannot be met without specific data on its effects on cancer cell lines, cell cycle progression, apoptosis, protein modulation, or its performance in in vivo xenograft models.
Information exists on the individual roles of Cyclin-Dependent Kinase 2 (CDK2) and B-cell lymphoma 2 (Bcl-2) in cancer, as well as on various individual inhibitors for each of these targets and the theoretical basis for their combined inhibition. However, no studies pertaining to a single molecule named "this compound" could be retrieved. Fulfilling the request would require fabricating data, which is contrary to the principles of scientific accuracy.
Preclinical Efficacy Studies of Cdk2/bcl2 in 1 in Cancer Models
In vivo Animal Model Studies
Patient-Derived Xenograft (PDX) Models
No studies detailing the efficacy of a compound named CDK2/Bcl2-IN-1 in patient-derived xenograft (PDX) models have been identified. PDX models, which involve implanting tumor tissue from a patient directly into immunodeficient mice, are crucial for translational oncology research as they closely mimic the heterogeneity and biology of human tumors td2inc.com. While these models are widely used to evaluate novel cancer therapies nih.govresearchgate.net, there is no published research on the use of this compound within these systems.
Genetically Engineered Mouse Models (GEMMs)
There is no available data on the efficacy of a compound specifically named this compound in genetically engineered mouse models (GEMMs). GEMMs are designed to carry specific genetic mutations that lead to the development of spontaneous tumors in immunocompetent mice, providing valuable insights into cancer biology and therapeutic responses mdpi.com. Studies using GEMMs have been instrumental in understanding the roles of molecules like MYC and Bcl2 in lymphomagenesis mdpi.comnih.gov, but research involving this compound in these models has not been published.
Efficacy Across Various Cancer Types (Preclinical Context)
Breast Cancer Models
A search of scientific literature yielded no preclinical studies evaluating the efficacy of this compound in breast cancer models. Research in this area often focuses on the roles of CDK1 and CDK2 activity in predicting sensitivity to standard chemotherapies nih.govresearchgate.net or the combination of CDK4/6 inhibitors with Bcl2 inhibitors researchgate.net. However, no data is available for a specific dual inhibitor named this compound.
Ovarian Cancer Models
No preclinical efficacy data for a compound designated as this compound in ovarian cancer models could be located. Current research in ovarian cancer often investigates the potential of selective CDK2 inhibitors, particularly in tumors with high expression of Cyclin E1 (CCNE1) nih.govnih.govbioworld.com. While various CDK2 inhibitors are under investigation incyte.comnih.govtargetedonc.com, none are identified as this compound.
Colon Cancer Models
No research findings detailing the preclinical efficacy of this compound in colon cancer models are available. Studies in colorectal cancer have explored the upregulation of CDK2/cdc2 in tumor progression and the potential of CDK inhibitors as a therapeutic strategy nih.gov. Other research has investigated dual inhibition of CDK2 and CDK9 patsnap.comcyclacel.comscilit.com, but there is no mention of a specific CDK2/Bcl2 dual inhibitor with the name this compound.
Hematological Malignancies (e.g., B-cell Lymphoma, AML, CLL)
No preclinical studies on the efficacy of the specific compound "this compound" in hematological malignancy models have been identified in the existing scientific literature. Research in this area has instead focused on the combination of distinct CDK inhibitor and Bcl-2 inhibitor molecules.
Resistance Mechanisms and Strategies to Overcome Them in Preclinical Settings
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the pre-existing characteristics of cancer cells that render them less susceptible to a given therapy from the outset. In the context of CDK2/Bcl-2 inhibition, several such mechanisms have been elucidated in preclinical models.
Upregulation of CDK2 Target Proteins
In some preclinical settings, resistance to CDK2 inhibitors has been associated with the upregulation of CDK2 target proteins. allenpress.com This can create a scenario where the concentration of the inhibitor is insufficient to effectively block the increased downstream signaling, thereby allowing cell cycle progression to continue.
Pre-existing Cellular Polyploidy
Pre-existing cellular polyploidy, a state where cells possess more than two complete sets of chromosomes, has been identified as a cause of resistance to CDK2 inhibitors in preclinical studies. allenpress.comresearchgate.net Research in CCNE1-amplified ovarian cancer has shown that a subpopulation of hyperpentaploid cells can exhibit intrinsic resistance to CDK2 inhibitors. aacrjournals.org These polyploid cells, which are already present in the parental cancer cell population, can be selected for during treatment, leading to the emergence of a resistant tumor. researchgate.netaacrjournals.org This suggests that the inherent genomic instability of some cancers can foster a diverse cellular population, with certain clones being inherently less sensitive to CDK2 inhibition. aacrjournals.org
Elevated Levels of Anti-apoptotic Proteins (e.g., Mcl-1, Bcl-xL)
The efficacy of Bcl-2 family inhibitors can be compromised by the expression levels of other anti-apoptotic proteins, a phenomenon known as apoptotic priming. nih.govnih.gov High baseline expression or upregulation of Mcl-1 and Bcl-xL can confer intrinsic resistance to Bcl-2-selective inhibitors. nih.govoncotarget.com These proteins can sequester pro-apoptotic proteins, preventing the initiation of apoptosis even when Bcl-2 is inhibited. nih.gov For instance, Mcl-1 is a known resistance factor to the Bcl-2 inhibitor venetoclax (B612062) (ABT-199). nih.govdntb.gov.ua Similarly, high levels of Bcl-xL can also contribute to resistance. nih.govmdpi.com Therefore, the relative abundance of Bcl-2 family members within a cancer cell can dictate its initial sensitivity to a dual CDK2/Bcl-2 inhibitor.
Acquired Resistance Mechanisms
Acquired resistance develops in response to drug treatment, as cancer cells adapt and evolve to survive the therapeutic pressure. Key mechanisms of acquired resistance to CDK2/Bcl-2 inhibition observed in preclinical models include:
Compensatory Upregulation of CDK4/6 Activity
A significant mechanism of acquired resistance to CDK2 inhibition involves the compensatory upregulation of CDK4/6 activity. jci.orgresearchgate.net When CDK2 is inhibited, some cancer cells can adapt by increasing the activity of CDK4 and CDK6, which also regulate the G1-S phase transition of the cell cycle. jci.orgelgenelim.com This allows the cells to bypass the CDK2 blockade and continue to proliferate. jci.orgresearchgate.net Preclinical studies have demonstrated that this compensatory mechanism can be overcome by the co-inhibition of CDK2 and CDK4/6, suggesting a rational combination strategy. jci.orgelgenelim.com This highlights the plasticity of the cell cycle machinery and its ability to adapt to targeted inhibition. researchgate.net
Genomic Alterations (e.g., CCNE1 amplification)
Genomic alterations, particularly the amplification of the CCNE1 gene, which encodes for Cyclin E1, are a well-documented driver of both intrinsic and acquired resistance to CDK4/6 inhibitors and can influence the sensitivity to CDK2 inhibitors. onclive.comaacrjournals.org Overexpression of Cyclin E1 leads to hyperactivation of CDK2, which can drive cell cycle progression independently of CDK4/6. elgenelim.comonclive.com In preclinical models of breast cancer, CCNE1 amplification is associated with resistance to CDK4/6 inhibitors, and these resistant models often show sensitivity to subsequent CDK2 inhibition. aacrjournals.orgnih.gov This provides a strong rationale for targeting CDK2 in tumors that have developed resistance to CDK4/6 inhibitors due to CCNE1 amplification. onclive.comaacrjournals.org Furthermore, CCNE1 amplification itself is a driver event in some cancers, such as high-grade serous ovarian cancer, making CDK2 a primary therapeutic target in these malignancies. elgenelim.com
Interactive Data Tables
Table 1: Preclinical Findings on Resistance Mechanisms to CDK2/Bcl-2 Inhibition
| Resistance Mechanism | Key Findings in Preclinical Models | Potential Strategy to Overcome | Compound(s) Studied |
| Intrinsic Resistance | |||
| Upregulation of CDK2 Target Proteins | Increased levels of CDK2 target proteins can mitigate the effect of inhibition. allenpress.com | Combination therapies | Not Specified |
| Pre-existing Cellular Polyploidy | Hyperpentaploid cells within a tumor population show intrinsic resistance to CDK2 inhibitors. researchgate.netaacrjournals.org | Not specified | PHA-533533 aacrjournals.org |
| Elevated Anti-apoptotic Proteins | High levels of Mcl-1 and Bcl-xL can sequester pro-apoptotic proteins, preventing cell death. oncotarget.comnih.govmdpi.com | Co-inhibition of Mcl-1 or Bcl-xL | ABT-199 (venetoclax) nih.govnih.gov |
| Acquired Resistance | |||
| Compensatory Upregulation of CDK4/6 | Cancer cells adapt to CDK2 inhibition by increasing CDK4/6 activity. jci.orgresearchgate.netelgenelim.com | Co-inhibition of CDK4/6 | Palbociclib elgenelim.com |
| CCNE1 Amplification | Overexpression of Cyclin E1 due to gene amplification drives resistance to CDK4/6 inhibitors and dependence on CDK2. onclive.comaacrjournals.org | Subsequent treatment with a CDK2 inhibitor | INX-315, Palbociclib, Abemaciclib onclive.comaacrjournals.org |
Development of Multinucleated Cells
A significant mechanism of resistance observed in response to CDK2 inhibition is the emergence of a persistent population of polyploid, multinucleated cancer cells. nih.govresearchgate.net This phenomenon arises from the failure of cytokinesis, the final stage of cell division. nih.gov While CDK2 antagonism can effectively trigger anaphase catastrophe, a form of mitotic cell death, some cancer cells evade this fate. nih.gov Instead of dying, these cells undergo events like failed cytokinesis and cell-cell fusion, leading to the formation of large, multinucleated cells with supernumerary centrosomes. nih.gov
These polyploid cells have been observed in both cultured lung cancer cells and in patient-derived xenograft (PDX) tumors treated with CDK2 inhibitors. nih.govresearchgate.net This state of polyploidy is not merely a transient effect but can provide survival advantages and contribute to therapeutic resistance. nih.gov Preexisting cellular polyploidy has also been identified as a potential intrinsic cause of resistance to CDK2 inhibitors. allenpress.com The persistence of these multinucleated cells reveals a residual population of aneuploid cancer cells that survive despite continuous CDK2 inhibition. nih.gov Furthermore, the anti-apoptotic protein Bcl-2, the other target of CDK2/Bcl2-IN-1, has been shown to protect polyploid cells from cell death, specifically by inhibiting lethal autophagy. biorxiv.org This suggests a complex interplay where resistance to the CDK2-inhibitory function of a dual agent could be influenced by its Bcl-2-inhibitory activity.
Preclinical Strategies to Overcome Resistance
To enhance efficacy and overcome both intrinsic and acquired resistance, preclinical research has explored combining CDK2 inhibitors or Bcl-2 inhibitors with various other targeted agents.
Combination with CDK4/6 Inhibitors
The combination of CDK2 inhibitors with CDK4/6 inhibitors is a promising strategy, particularly for cancers that have developed resistance to CDK4/6 inhibitors alone, such as certain breast cancers. allenpress.com Preclinical studies suggest that resistance to CDK4/6 inhibitors can be driven by the activity of CDK2. aacrjournals.org Therefore, adding a selective CDK2 inhibitor can help overcome this resistance mechanism. allenpress.comaacrjournals.org
In estrogen receptor-positive (ER+) breast cancer models, for instance, combining a CDK4/6 inhibitor (palbociclib) and endocrine therapy with a BCL2 inhibitor (venetoclax) resulted in a superior and more durable tumor response compared to single or double-agent therapies. nih.gov This triple therapy enhanced apoptosis, intensified the cell cycle arrest, and was well-tolerated in preclinical models, including patient-derived xenografts (PDX). nih.govmdpi.com A key finding was that the addition of the BCL2 inhibitor could help mitigate the loss of the Retinoblastoma (Rb) protein, a known resistance mechanism to palbociclib. nih.gov These findings provide a strong rationale for the dual targeting of CDK2 and BCL2 in combination with CDK4/6 inhibition.
Table 1: Preclinical Findings for Combination with CDK4/6 Inhibitors
| Combination | Cancer Model(s) | Key Findings | Reference(s) |
| CDK2 inhibitor + CDK4/6 inhibitor | Breast Cancer | Overcomes resistance to CDK4/6 inhibition driven by CDK2 activity. | allenpress.comaacrjournals.org |
| BCL2 inhibitor (Venetoclax) + CDK4/6 inhibitor (Palbociclib) + Fulvestrant | ER+ Breast Cancer Cell Lines, Patient-Derived Organoids (PDOs), and Xenografts (PDXs) | Superior and more durable tumor response; enhanced apoptosis and cell cycle arrest; mitigated Rb loss. | nih.govmdpi.com |
Combination with PARP Inhibitors
Preclinical studies have indicated that CDK2 inhibitors can be effective when combined with Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly in cancers like ovarian and prostate cancer. allenpress.comaacrjournals.org The combination of PARP inhibition (olaparib) and CDK4/6 inhibition has demonstrated synergistic suppression of cell proliferation and induction of apoptosis in castration-resistant prostate cancer (CRPC) and neuroendocrine prostate cancer (NEPC) models. aacrjournals.orgresearchgate.net
The mechanism involves the disruption of the p-Rb1–E2F1 signaling axis, which in turn inhibits E2F1 gene targets involved in the DNA damage response (DDR) and cell survival, including the anti-apoptotic BCL-2 family members. aacrjournals.org The combination treatment led to significantly greater tumor growth inhibition and apoptosis than either agent alone in both in vitro and in vivo models. aacrjournals.org Given that CDK2 is a critical regulator of the cell cycle and DNA repair, combining a dual CDK2/Bcl2 inhibitor with a PARP inhibitor could exploit these synergistic interactions to enhance cancer cell death. allenpress.commdpi.com
Combination with BET Inhibitors
Combining inhibitors of Cyclin-Dependent Kinases with Bromodomain and Extra-Terminal (BET) inhibitors has shown significant synergistic anti-cancer effects in preclinical models. cyclacel.commdpi.com In MYC-driven medulloblastoma, the combination of a BET inhibitor (JQ1) and a CDK2 inhibitor resulted in pronounced synergistic effects, leading to significant cell cycle arrest and massive apoptosis. mdpi.com The mechanism involves the differential targeting of MYC transcription by the BET inhibitor and MYC protein stabilization by the CDK2 inhibitor. mdpi.com
Similarly, a second-generation CDK2/9 inhibitor, CYC065, was shown to combine beneficially with BET inhibitors in in vitro models of B-cell lymphoma. cyclacel.com Furthermore, strong synergy has been observed when combining BET inhibitors with the BCL-2 inhibitor venetoclax in models of acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL). nih.govuzh.ch This combination has been shown to increase the binding of the pro-apoptotic protein BIM to BCL-2, providing a mechanistic rationale for enhanced cell death. uzh.ch These findings suggest that a dual CDK2/Bcl2 inhibitor could have a powerful synergistic effect when paired with a BET inhibitor.
Table 2: Preclinical Findings for Combination with BET Inhibitors
| Combination | Cancer Model(s) | Key Findings | Reference(s) |
| CDK2 inhibitor + BET inhibitor (JQ1) | MYC-driven Medulloblastoma | Synergistic anticancer effect; significant cell cycle arrest and apoptosis. | mdpi.com |
| CDK2/9 inhibitor (CYC065) + BET inhibitor | B-cell Lymphoma (in vitro) | Beneficial combination, induced cell death. | cyclacel.com |
| BCL-2 inhibitor (Venetoclax) + BET inhibitor (ABBV-075) | Acute Myeloid Leukemia (AML) Xenografts | Synergistic antitumor efficacy. | nih.gov |
| BCL-2 inhibitor (Venetoclax) + BET inhibitor (JQ1/OTX015) | T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenografts | Synergistic cytotoxicity; validated in vivo. | uzh.ch |
Combination with Other BH3 Mimetics (e.g., Venetoclax)
Since this compound itself inhibits Bcl-2, combination strategies often focus on overcoming resistance mechanisms, which frequently involve the upregulation of other anti-apoptotic proteins like Mcl-1 and Bcl-xL. portlandpress.com Therefore, combining a Bcl-2 inhibitor with inhibitors of these other family members, or with agents that downregulate them, is a key preclinical strategy.
The combination of the CDK inhibitor alvocidib with the BCL-2 inhibitor venetoclax has proven to be potently synergistic in venetoclax-sensitive and -resistant AML models. oncotarget.com A primary mechanism for this synergy is the alvocidib-induced decrease in Mcl-1 levels. oncotarget.com Mcl-1 is a critical resistance determinant to Bcl-2 inhibitors like venetoclax. nih.gov By inhibiting CDK activity, which can lead to Mcl-1 destabilization, the combination effectively disables two key survival proteins, leading to robust apoptosis. oncotarget.comnih.gov Preclinical studies show that this combination leads to synergistic cell death in leukemic cells and primary patient samples. nih.gov
Combination with DNA Damage Response Inhibitors (e.g., ATR, CHK1)
Inhibiting key nodes of the DNA Damage Response (DDR) network, such as Ataxia-Telangiectasia and Rad3-related (ATR) and Checkpoint Kinase 1 (CHK1), represents another powerful combination strategy. mdpi.com Cancer cells with defects in certain pathways are often highly dependent on kinases like CHK1 to arrest the cell cycle and repair DNA damage. researchgate.net
Inhibiting CHK1 abrogates critical S-phase and G2/M checkpoints. researchgate.netnih.gov When combined with agents that induce DNA damage or replication stress, CHK1 inhibition can force cells to enter mitosis with unrepaired DNA, leading to a form of cell death known as mitotic catastrophe. mdpi.comresearchgate.net Preclinical studies have shown that CHK1 inhibitors sensitize tumors to a variety of DNA-damaging agents. researchgate.net Given that CDK2 is a key driver of cell cycle progression and is also involved in the DNA damage response, combining a CDK2 inhibitor with an ATR or CHK1 inhibitor is a rational approach to induce synthetic lethality in cancer cells. dntb.gov.uaaacrjournals.org
Combination with Aurora Kinase A Inhibitors
The combination of a dual CDK2/Bcl-2 inhibitor with an Aurora Kinase A (AURKA) inhibitor is a strategy rooted in the fundamental roles both CDK2 and AURKA play in cell cycle regulation. AURKA is a key mitotic kinase that governs centrosome maturation, spindle assembly, and mitotic entry. nih.gov Its overexpression is common in various malignancies and is associated with poor prognosis. nih.gov
Inhibition of AURKA alone can induce cell cycle arrest, polyploidy, and apoptosis in tumor cells. dovepress.com The rationale for combining this with CDK2 inhibition is to create a multi-pronged attack on the cell division machinery. While CDK2 primarily regulates the G1-S phase transition, AURKA is critical for the G2/M phase. dovepress.com Targeting these distinct checkpoints simultaneously can be hypothesized to induce a more profound and durable cell cycle arrest, preventing escape through compensatory pathways.
Preclinical studies involving combinations of related inhibitors support this approach. For instance, the combination of a CDK4/6 inhibitor (palbociclib) with a pan-Aurora kinase inhibitor (danusertib) resulted in synergistic anti-leukemic effects in acute myeloid leukemia (AML) cells. encyclopedia.pub Similarly, combining an AURKB inhibitor with a BCL-2 inhibitor has been proposed as a novel therapeutic strategy for small-cell lung cancer (SCLC). amegroups.org These findings suggest that concurrently blocking cell cycle progression and a key pro-survival protein like Bcl-2 with an agent that disrupts mitotic integrity could be a powerful anti-cancer strategy. The dual action of this compound, when paired with an AURKA inhibitor, could therefore potentially lower the threshold for inducing mitotic catastrophe and apoptosis in cancer cells that are resistant to single-agent therapies.
| Combination | Cancer Model | Key Preclinical Finding | Reference |
|---|---|---|---|
| Palbociclib (CDK4/6 Inhibitor) + Danusertib (Pan-Aurora Kinase Inhibitor) | FLT3-mutated AML Cells | Demonstrated synergistic anti-leukemic effects. | encyclopedia.pub |
| AZD2811NP (AURKB Inhibitor) + BCL-2 Inhibitor | Small-Cell Lung Cancer (SCLC) | Proposed as a novel therapeutic strategy to overcome resistance. Low BCL-2 expression was a predictive marker for sensitivity to AURKB inhibitors. | amegroups.org |
| Alisertib (MLN8237) (AURKA Inhibitor) | Ovarian Cancer Cells (SKOV3, OVCAR4) | Inhibited cell growth, blocked the cell cycle at the G2/M phase, and promoted apoptosis as a single agent. | dovepress.com |
Structural Aspects and Derivation for Enhanced Inhibitory Activity
Structural-Activity Relationship (SAR) Studies for CDK2 Inhibition
The design of potent and selective CDK2 inhibitors is challenging due to the high degree of similarity in the ATP-binding pockets across the CDK family. plos.orgthieme-connect.comnih.gov However, extensive SAR studies have identified key structural features and interactions that can be exploited to achieve both potency and selectivity.
SAR studies have revealed that specific chemical moieties are crucial for effective CDK2 inhibition. For instance, in aminopurine-based inhibitors, modifications at the C2 and C6 positions of the purine (B94841) scaffold significantly influence potency and selectivity. researchgate.net The introduction of a 4'-sulfamoylanilino group at C2 and various aryl groups at C-6 has led to compounds with high potency for CDK2 and significant selectivity over CDK1. researchgate.net One notable example, a benzenesulfonamide (B165840) derivative, exhibited an IC50 of 0.044 µM for CDK2, being approximately 2000-fold less active against CDK1. researchgate.net
Similarly, for aminothiazole-based scaffolds, substitutions at the S1 and S2 positions play a critical role in inhibitor binding. acs.org The introduction of a para-sulfonamide moiety or a meta-amino group on a phenyl ring at these positions has been shown to enhance the binding affinity to CDK2. acs.org Docking analyses of pyrimidine-benzenesulfonamide derivatives have also highlighted the importance of specific interactions for inhibitory activity. researchgate.net
The stereochemistry of substituents can also be a determining factor. In the development of fadraciclib, an aminopurine derivative, the presence of a pyridyl nitrogen and a methyl group with a defined stereochemistry in the hydroxyalkyl side chain contributed to its increased potency against CDK2 compared to its predecessor, seliciclib. nih.gov
The majority of CDK2 inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket located in the N-terminal domain of the kinase. plos.orgfrontiersin.orgnih.gov This pocket is the site where ATP binds to facilitate the transfer of a phosphate (B84403) group to a substrate protein. frontiersin.org Key interactions within this pocket include hydrogen bonds with the hinge region residues, such as Leu83. thieme-connect.comresearchgate.net For example, docking analysis of a pyrimidinyl-N1 inhibitor suggested the formation of two hydrogen bonds with Leu83. thieme-connect.com
Crystal structures of inhibitors complexed with CDK2 have provided valuable insights into the binding modes. For some inhibitors, binding stabilizes a specific conformation of the glycine-rich loop, which shapes the ATP ribose binding pocket. researchgate.net This stabilized conformation is preferred in CDK2 but not observed in CDK1, offering a basis for designing selective inhibitors. researchgate.net
Beyond the canonical ATP-binding site, allosteric sites are being explored to develop non-ATP competitive inhibitors, which may offer greater selectivity as these sites are less conserved among CDK family members. plos.orgnih.gov One such non-catalytic pocket has been identified near the T-loop of CDKs. plos.org Peptides designed to bind this pocket have been shown to disrupt the CDK2/Cyclin complex and reduce kinase activity. plos.orgnih.gov
Table 1: IC50 Values of Representative CDK2 Inhibitors
| Compound | Scaffold | CDK2 IC50 (µM) | Selectivity Notes |
|---|---|---|---|
| Benzenesulfonamide derivative | Purine | 0.044 | ~2000-fold less active toward CDK1 researchgate.net |
| Fadraciclib (CYC065) | Aminopurine | Not specified, but ~20-fold lower than seliciclib | More selective for CDK2 and CDK9 over CDK7 compared to seliciclib plos.org |
| CCT068127 | Purine | Not specified, but more potent than seliciclib | Greater potency and selectivity against CDK2 and CDK9 compared to seliciclib nih.gov |
| SU9516 | Indolinone | 0.022 | More potent against CDK2 than CDK1 and CDK4 mdpi.com |
| NU6102 | Not specified | 0.006 | High selectivity for CDK2 over other CDKs researchgate.net |
| Aminothiazole derivative (72L) | Aminothiazole | 0.07 | Stabilizes a glycine-rich loop conformation preferred in CDK2 researchgate.netacs.org |
Structural-Activity Relationship (SAR) Studies for Bcl-2 Inhibition
The anti-apoptotic protein Bcl-2 and its family members are characterized by the presence of conserved Bcl-2 homology (BH) domains (BH1, BH2, BH3, and BH4). frontiersin.org The function of Bcl-2 is largely mediated through the binding of the BH3 domain of pro-apoptotic proteins to a hydrophobic groove on its surface. frontiersin.org This understanding forms the basis for designing small-molecule inhibitors that mimic the BH3 domain (BH3 mimetics). frontiersin.org
SAR studies for Bcl-2 inhibitors focus on optimizing the interactions within this hydrophobic groove. For instance, indole-2-carboxamide derivatives have been investigated as dual EGFR/CDK2 inhibitors, and their evaluation included their effect on Bcl-2 protein levels. mdpi.com Compounds that effectively decreased anti-apoptotic Bcl-2 levels demonstrated potent apoptotic activity. mdpi.com Similarly, oxindole-based compounds have been studied for their dual inhibitory effects on CDK2 and Bcl-2. acs.org
The design of selective Bcl-2 inhibitors like Venetoclax (B612062), a BH3 analog, has provided a blueprint for targeting this protein family. frontiersin.org The core principle is to create molecules that can effectively compete with pro-apoptotic proteins for binding to the BH3-binding groove of Bcl-2, thereby unleashing apoptosis. frontiersin.org
Design and Optimization Strategies for Dual Inhibition
The development of a single molecule that can simultaneously inhibit both CDK2 and Bcl-2 requires a sophisticated design approach that integrates the SAR of both targets.
The foundation of a dual inhibitor lies in its chemical scaffold, which must be amenable to modifications that can engage both target proteins. Privileged scaffolds, which are molecular frameworks that can bind to multiple targets, are often a starting point. Anthraquinone and oxindole (B195798) scaffolds have been explored for their potential in cancer drug design. mdpi.comacs.orgplos.org
For instance, the oxindole scaffold has been the basis for designing inhibitors of CDK2. acs.org By analyzing the crystal structure of a lead oxindole compound bound to CDK2, researchers can guide the design of analogs with improved potency. acs.org This same scaffold has also been incorporated into compounds that modulate Bcl-2 activity. acs.org The design of dual inhibitors often involves combining key pharmacophoric features from known inhibitors of each target onto a single scaffold.
Once a lead compound with dual activity is identified, lead optimization is employed to enhance its potency, selectivity, and drug-like properties. plos.orgroyalsocietypublishing.org This iterative process involves making systematic chemical modifications to the lead structure and evaluating the impact on biological activity. royalsocietypublishing.org
Computational tools play a significant role in lead optimization. plos.org Molecular docking and molecular dynamics simulations can predict how modifications will affect the binding of the inhibitor to both CDK2 and Bcl-2. mdpi.complos.org These in-silico methods help in prioritizing the synthesis of compounds that are most likely to have improved dual inhibitory profiles. plos.org
A key strategy in lead optimization is to exploit the specific structural features of the binding sites of both targets. For CDK2, this often involves targeting the ATP-binding pocket and the hinge region. researchgate.net For Bcl-2, the focus is on the BH3-binding groove. frontiersin.org The optimization process aims to introduce functional groups that can form favorable interactions, such as hydrogen bonds and hydrophobic contacts, with key residues in both binding sites. For example, modifying a lead compound by introducing different groups at specific positions of an aminothiazole hinge-binding scaffold can significantly alter its interaction with CDK2 residues. acs.org
Advanced Research Methodologies Applied in Cdk2/bcl2 in 1 Studies
Molecular and Cellular Assays
A variety of in vitro assays are fundamental to characterizing the biological effects of inhibiting Cyclin-Dependent Kinase 2 (CDK2) and B-cell lymphoma 2 (Bcl-2).
Kinase Activity Assays (e.g., Spectrometric Assays, Histone H1 Phosphorylation)
Kinase activity assays are crucial for directly measuring the inhibitory effect of a compound on CDK2. A common and classic method is the histone H1 phosphorylation assay. embopress.orgahajournals.org In this assay, CDK2 is typically immunoprecipitated from cell lysates and then incubated with its substrate, histone H1, in the presence of radiolabeled ATP, such as [γ-³²P]ATP. embopress.org The amount of radioactivity incorporated into histone H1 serves as a direct measure of CDK2's kinase activity. embopress.org A reduction in histone H1 phosphorylation in the presence of an inhibitor indicates its potency. For instance, studies have shown that the activity of CDK2, measured by histone H1 phosphorylation, can be modulated by Bcl-2 family proteins, highlighting the intricate link between these two pathways. embopress.org Kinase activity can also be assessed using non-radioactive methods, where phosphorylated histone H1 is detected by immunoblotting with a phospho-H1 specific antibody. nih.gov
Research findings have demonstrated that CDK2 kinase activity increases during certain types of apoptosis, and this can be measured by the phosphorylation of histone H1. embopress.org Conversely, specific CDK inhibitors can reduce this activity. jci.org For example, the Cdk inhibitors olomoucine (B1683950) and roscovitine (B1683857) have been shown to decrease kinase activity in immunoprecipitated cyclin/Cdk complexes. jci.org
Table 1: Examples of Kinase Activity Assay Findings
| Experimental Context | Key Finding | Reference |
|---|---|---|
| Apoptosis in thymocytes | Increased CDK2 kinase activity, measured by histone H1 phosphorylation, correlates with the percentage of apoptotic cells. | embopress.org |
| Hypoxia in cardiomyocytes | A significant increase in histone H1 phosphorylation was observed in complexes immunoprecipitated with anti-cdk2 antibody. | ahajournals.org |
| Cisplatin (B142131) treatment in HeLa cells | CDK2 activity, measured by an in vitro kinase assay with histone H1 as a substrate, was activated by cisplatin treatment. | oncotarget.com |
Immunoblotting and Immunoprecipitation (e.g., for protein levels, phosphorylation, and interactions)
Immunoblotting (or Western blotting) and immunoprecipitation are indispensable techniques for studying the effects of inhibitors on the CDK2 and Bcl-2 pathways. Immunoblotting allows for the quantification of total protein levels and the detection of post-translational modifications like phosphorylation. For example, researchers use this method to check if a compound alters the expression levels of CDK2, cyclin E, cyclin A, Bcl-2, Mcl-1, or Bax. embopress.orgjci.orgbiomolther.org It is also used to detect the phosphorylated, and often inactivated, forms of anti-apoptotic proteins like Bcl-2 and Mcl-1. oncotarget.comnih.gov
Immunoprecipitation is used to isolate a specific protein (e.g., CDK2 or Mcl-1) from a complex mixture of a cell lysate. nih.gov The isolated protein and its binding partners can then be identified by immunoblotting. This co-immunoprecipitation (Co-IP) approach is critical for confirming interactions, such as the association between CDK2 and its cyclin partners (cyclin E or cyclin A) or the interaction between Mcl-1 and CDK2. oncotarget.comnih.govoncotarget.com Studies have shown an increased association between cyclin E/Cdk2 and Mcl-1 in cells resistant to apoptosis, an interaction that can be disrupted by CDK inhibitors. nih.govoncotarget.com
Table 2: Key Applications of Immunoblotting and Immunoprecipitation
| Technique | Application | Finding/Observation | Reference |
|---|---|---|---|
| Immunoblotting | Detect total protein levels | Analysis of CDK2, cyclin A, cyclin E, Bcl-2, Bcl-xL, and Bax protein expression after compound treatment. | embopress.orgjci.orgbiomolther.org |
| Immunoblotting | Detect protein phosphorylation | Detection of phosphorylated Mcl-1 (p-Mcl-1) and Bcl-xL (p-Bcl-xL) to assess kinase activity on these substrates. | nih.gov |
| Immunoprecipitation (IP) | Isolate specific proteins | CDK2 is immunoprecipitated from cell lysates prior to kinase activity assays. | embopress.orgahajournals.orgoncotarget.com |
| Co-Immunoprecipitation (Co-IP) | Study protein-protein interactions | Demonstrated interaction between Mcl-1 and CDK2, which can be enhanced by the pro-apoptotic protein Noxa. | oncotarget.com |
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze cell populations on a single-cell basis. It is extensively applied in studies of CDK2/Bcl-2 inhibitors to assess their impact on the cell cycle and apoptosis.
For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). nih.govdiva-portal.org The fluorescence intensity of the dye is proportional to the amount of DNA in each cell, allowing researchers to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). biomolther.orgashpublications.org Inhibition of CDK2, a key regulator of the G1/S transition, is expected to cause cell cycle arrest, typically in the G0/G1 phase. iiarjournals.orgnih.gov
For apoptosis analysis, flow cytometry can be used in several ways. One common method is the detection of the "sub-G1" peak, which represents apoptotic cells with fragmented DNA that have a lower DNA content than healthy G1 cells. nih.govtandfonline.com Another widely used assay is Annexin V staining. Annexin V is a protein that binds to phosphatidylserine, a lipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. ashpublications.org When used with a viability dye like PI, this method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. ashpublications.org Flow cytometry can also measure changes in mitochondrial membrane potential and the activity of caspases, key executioners of apoptosis. iiarjournals.orgbio-rad-antibodies.comnih.gov
Gene Expression and Copy Number Analysis
To understand how a CDK2/Bcl-2 inhibitor affects cellular pathways at the genetic level, researchers employ gene expression and copy number analysis. Quantitative real-time PCR (qRT-PCR) is used to measure the messenger RNA (mRNA) levels of specific genes. jci.org For example, studies have used qRT-PCR to determine if changes in Mcl-1 protein levels following treatment are due to a decrease in MCL1 gene transcription or due to post-translational protein degradation. oncotarget.com Similarly, the expression of CDK2 mRNA can be quantified to assess the efficiency of gene knockdown techniques. plos.org
For a more global view of gene expression changes, RNA sequencing (RNA-Seq) is utilized. This technique can identify all the genes that are up- or down-regulated in response to inhibitor treatment. For instance, RNA-Seq analysis of cancer cells treated with a CDK2 inhibitor revealed the enrichment of CDK1-dependent pathways and overexpression of KIF family members in cells that became polyploid and resistant to apoptosis. jci.org Analysis of gene copy number, for example through the amplification of the MCL1 gene locus, can also be a critical determinant of a cell's dependence on that particular anti-apoptotic protein. researchgate.net
RNA Interference (siRNA/shRNA) for Gene Knockdown Studies
RNA interference (RNAi) is a powerful tool for validating the targets of a drug and understanding the consequences of inhibiting a specific gene. wikipedia.org This technique uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically degrade the mRNA of a target gene, thereby "knocking down" its expression. nih.gov
In the context of CDK2/Bcl-2 research, siRNA has been used to silence the expression of CDK2 to confirm that the observed cellular effects, such as apoptosis or cell cycle arrest, are indeed a direct result of CDK2 inhibition. tandfonline.com Similarly, researchers have used siRNA to knock down cyclin E, the activating partner of CDK2, to investigate the specific role of the cyclin E/CDK2 complex in regulating the stability of Mcl-1. oncotarget.com These gene knockdown studies are crucial for deconvoluting the effects of dual-target inhibitors and confirming that the cellular phenotype is a consequence of engaging the intended targets. nih.govplos.org
Structural Biology Techniques
Structural biology techniques provide high-resolution, three-dimensional views of how inhibitors bind to their target proteins. This information is invaluable for understanding the basis of potency and selectivity and for guiding the rational design of new and improved compounds.
X-ray crystallography is a primary tool for this purpose. acs.org It involves growing crystals of the target protein (e.g., CDK2) in complex with the inhibitor. acs.orgicr.ac.uk The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density and build an atomic-resolution model of the protein-ligand complex. acs.org This reveals the precise binding mode of the inhibitor, showing the key hydrogen bonds and hydrophobic interactions that anchor it to the active site. acs.orgicr.ac.uk While obtaining crystal structures for Bcl-2 family proteins can be challenging, structures in complex with various inhibitors have been solved, providing crucial insights into the BH3-mimetic binding groove. tandfonline.complos.orgiucr.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique, particularly for studying protein-ligand interactions in solution. acs.org Ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR, can identify which fragments from a library bind to a target protein. acs.org Protein-observed NMR, typically using ¹H-¹⁵N heteronuclear single-quantum correlation (HSQC) experiments, can map the binding site of an inhibitor on the protein surface by monitoring chemical shift perturbations of the protein's backbone amides upon ligand binding. acs.orgnih.gov NMR has been instrumental in identifying and characterizing small molecules that bind to the BH3-binding grooves of Bcl-2 and Mcl-1. acs.orgnih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| ABT-199 |
| ABT-737 |
| CCT068127 |
| CYC065 |
| Cdk2 inhibitor II |
| Dinaciclib (B612106) |
| Olomoucine |
| Roscovitine |
X-ray Crystallography of Inhibitor-Kinase Complexes
X-ray crystallography is a pivotal technique for visualizing the three-dimensional structure of inhibitor-kinase complexes at atomic resolution. This method provides invaluable insights into the precise binding mode of an inhibitor within the active site of its target kinase.
In studies of CDK2 inhibitors, X-ray crystallography has been instrumental in understanding how these molecules interact with the ATP-binding pocket of the kinase. nih.govacs.org For instance, the crystal structure of CDK2 in complex with an inhibitor can reveal key hydrogen bonds and hydrophobic interactions that are crucial for its potency and selectivity. nih.gov The analysis of the CCT068127, a CDK2/9 inhibitor, complexed with CDK2 revealed that hydrogen bonding with the DFG motif of the kinase is a likely mechanism for its enhanced enzymatic potency compared to its parent compound, seliciclib. nih.gov Similarly, crystallographic analysis of oxindole-based inhibitors bound to CDK2 has guided the design of more potent analogues. acs.org
Furthermore, X-ray crystallography has been used to reveal cryptic allosteric pockets at the interface of CDK2 and its cyclin partner, such as Cyclin E1. rcsb.org The discovery of such pockets opens new avenues for the design of allosteric inhibitors, which may offer advantages in terms of selectivity and overcoming resistance. The structure of CDK2-CyclinE1 in complex with an allosteric inhibitor, I-125A, was solved at a resolution of 1.90 Å, providing a detailed view of this non-ATP competitive binding site. rcsb.org
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques that complement experimental methods like X-ray crystallography. Docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations provide insights into the stability and conformational changes of the complex over time.
Molecular docking studies are frequently employed to screen virtual libraries of compounds and to predict the binding affinities of potential inhibitors to CDK2 and Bcl-2. nih.govfrontiersin.org For example, in silico docking simulations have been used to predict the anti-tumor molecular mechanism of piperine (B192125), showing its interaction within the ATP binding site of CDK2 and the hydrophobic groove of Bcl-xL, a Bcl-2 family protein. nih.gov These simulations can identify key residues involved in the interaction, such as the hydrogen bond between piperine and Ser5 in CDK2. nih.gov
Molecular dynamics simulations are then used to assess the stability of the predicted ligand-protein complexes. researchgate.netmdpi.com By simulating the motion of atoms over time, researchers can evaluate the root mean square deviation (RMSD) of the ligand, which indicates its stability within the binding pocket. frontiersin.orgmdpi.com Stable binding is often characterized by low RMSD values, typically below 2 Å. frontiersin.org These simulations can also provide information on the binding free energies of the complexes, helping to rank potential inhibitors. frontiersin.org For instance, molecular dynamics simulations of kaempferol (B1673270) derivatives as potential CDK2 inhibitors showed that the ligand-protein complexes remained stable throughout the simulation period. frontiersin.org
In vivo Study Techniques
Following in vitro characterization, promising inhibitor candidates are advanced to in vivo studies to evaluate their efficacy and to understand their effects in a whole-organism context. These studies often utilize animal models, such as mice bearing tumor xenografts.
Tumor Growth Inhibition Assessment in Xenografts
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of in vivo cancer research. These models allow for the assessment of an inhibitor's ability to suppress tumor growth in a living system.
The antitumor activity of CDK2 inhibitors has been demonstrated in various xenograft models. For instance, oral administration of the CDK2 inhibitor adapalene (B1666599) significantly inhibited the growth of DLD1 human colorectal carcinoma xenograft tumors in nude mice. spandidos-publications.com Similarly, the CDK2 inhibitor dinaciclib showed modest tumor growth inhibition in a xenograft model of high-grade serous ovarian cancer. researchgate.net The efficacy of these inhibitors is typically measured by monitoring tumor volume and weight over the course of the treatment. spandidos-publications.com In some studies, a significant reduction in tumor growth is observed at well-tolerated doses. cyclacel.com For example, treatment with the Bcl-2 inhibitor S 55746 in a xenograft mouse model led to tumor growth inhibition. nih.gov
The combination of CDK2 inhibitors with other targeted therapies is also evaluated in xenograft models. For example, the combination of a CDK2 inhibitor with trastuzumab resulted in sustained tumor growth inhibition or even regression in a model of HER2-positive breast cancer. cyclacel.com
Biomarker Analysis in Preclinical Models
Biomarker analysis in preclinical models is crucial for identifying molecular indicators that can predict a tumor's response to a particular therapy and for understanding the mechanism of action of the drug in vivo.
In the context of CDK2 inhibitors, several potential biomarkers have been investigated. The expression levels of key cell cycle proteins, such as Cyclin E1, are often examined as potential predictors of response. incyclixbio.comallenpress.com For example, CCNE1 amplification has been identified as a potential biomarker for sensitivity to CDK2 inhibitors in ovarian and endometrial cancers. incyclixbio.com Immunohistochemical analysis of tumor tissues from xenograft models can be used to assess the expression of proliferation markers like Ki67 and cell cycle regulators like CDK2 and p27. researchgate.netnih.gov For instance, treatment with the CDK2 inhibitor dinaciclib led to a decrease in Ki67 expression in OVCAR3 tumor xenografts. researchgate.net
Future Research Directions and Preclinical Significance
Elucidating Undiscovered Mechanistic Pathways
While CDK2/Bcl2-IN-1 is defined by its dual action on Cyclin-Dependent Kinase 2 (CDK2) and B-cell lymphoma 2 (Bcl-2), its complete mechanistic profile is likely more complex. Future research must focus on delineating the full spectrum of its cellular effects beyond these primary targets.
A critical area of investigation is the compound's selectivity across the broader families of related proteins. For instance, its activity against other anti-apoptotic Bcl-2 family members, such as Bcl-xL and Mcl-1, requires thorough characterization. Inhibition of Bcl-2 can sometimes lead to a compensatory upregulation of Mcl-1, a known mechanism of resistance to Bcl-2-selective inhibitors. Understanding if this compound circumvents or is susceptible to this feedback loop is paramount.
Similarly, a comprehensive kinome-wide screening is necessary to determine its selectivity profile against other CDKs (e.g., CDK1, CDK5, CDK9) and unrelated kinases. Off-target activities, even if weaker than the primary engagement, could contribute to both the compound's efficacy and potential liabilities, revealing unforeseen synergistic interactions or novel therapeutic applications. Further research should also probe the intricate crosstalk between CDK2 inhibition-induced cell cycle arrest and Bcl-2 inhibition-mediated apoptosis. It is plausible that CDK2 inhibition, by altering the phosphorylation status of various substrates, may prime cells for apoptosis in ways not directly linked to cell cycle arrest, thereby creating a more potent pro-death signal than the sum of the individual inhibitory actions.
Identifying Predictive Biomarkers for Response and Resistance in Preclinical Models
The successful translation of targeted therapies depends on identifying patient populations most likely to benefit. For a dual inhibitor like this compound, predictive biomarkers will likely involve genetic or proteomic signatures related to both the cell cycle and apoptotic pathways. Preclinical models are essential for discovering and validating these biomarkers.
Key candidate biomarkers for sensitivity include:
CCNE1 Amplification: Cancers with amplification of the gene encoding Cyclin E1 are often addicted to CDK2 activity for proliferation, making them theoretically highly susceptible to CDK2 inhibition.
RB1 Loss: Tumors lacking the Retinoblastoma protein (RB1) lose a critical G1/S checkpoint regulator, leading to an increased reliance on CDK2 for cell cycle progression.
High Bcl-2 Expression: Cancers that depend on high levels of Bcl-2 to evade apoptosis, such as certain subtypes of small-cell lung cancer (SCLC) and hematological malignancies, are prime candidates for Bcl-2 targeting.
Conversely, understanding mechanisms of resistance is equally important. Preclinical studies should focus on identifying biomarkers of innate or acquired resistance, such as the upregulation of alternative anti-apoptotic proteins (Mcl-1, Bcl-xL) or the activation of parallel pro-survival signaling pathways (e.g., PI3K/AKT/mTOR).
| Biomarker | Type | Predicted Outcome | Rationale |
|---|---|---|---|
| CCNE1 Amplification | Genetic | Sensitivity | High Cyclin E1 levels create cellular addiction to CDK2 activity. |
| RB1 Loss/Mutation | Genetic | Sensitivity | Loss of RB1 function increases reliance on the G1/S transition mediated by CDK2. |
| High Bcl-2 Protein Expression | Proteomic | Sensitivity | Tumor cells are dependent on Bcl-2 to suppress the intrinsic apoptotic pathway. |
| High Mcl-1/Bcl-xL Expression | Proteomic | Resistance | These proteins can compensate for Bcl-2 inhibition, maintaining cell survival. |
| Low SLFN11 Expression | Proteomic | Resistance | SLFN11 is implicated in sensitizing cells to DNA damage and replication stress, a downstream effect of CDK2 inhibition. |
Further Exploration of Synergistic Combination Therapies in Specific Cancer Subtypes
The true potential of this compound may be realized in combination with other anti-cancer agents, where it can be used to overcome resistance or generate potent synergistic effects. Research should systematically explore rational combinations in well-defined preclinical models of specific cancer subtypes.
One highly promising area is the combination with PARP inhibitors (e.g., Olaparib, Talazoparib). CDK2 inhibition has been shown to downregulate key proteins in the homologous recombination (HR) DNA repair pathway, inducing a state of "BRCAness." This sensitizes cancer cells, particularly those in high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC), to PARP inhibition. The dual action of this compound could simultaneously induce this synthetic lethality while lowering the apoptotic threshold.
Combinations with conventional chemotherapeutic agents also warrant investigation. By arresting cells at the G1/S boundary, CDK2 inhibition can synchronize the cell population, potentially increasing its sensitivity to S-phase specific agents (e.g., Gemcitabine) or DNA-damaging agents (e.g., Carboplatin). The concurrent inhibition of Bcl-2 would prevent cancer cells from escaping the chemotherapy-induced damage via apoptosis.
| Combination Agent Class | Example Agent | Proposed Mechanism of Synergy | Potential Cancer Subtype |
|---|---|---|---|
| PARP Inhibitors | Olaparib, Talazoparib | CDK2 inhibition induces a "BRCAness" phenotype (HR deficiency), creating synthetic lethality with PARP inhibition. Bcl-2 inhibition lowers the apoptotic threshold. | Ovarian Cancer (HGSOC), Triple-Negative Breast Cancer (TNBC) |
| Platinum-Based Chemotherapy | Carboplatin, Cisplatin (B142131) | CDK2 inhibition causes replication stress, enhancing the effect of DNA-damaging agents. Bcl-2 inhibition prevents escape from apoptosis. | Small-Cell Lung Cancer (SCLC), Ovarian Cancer |
| Taxanes | Paclitaxel | CDK2 inhibition-mediated cell cycle arrest may sensitize cells to mitotic disruption by taxanes. | Breast Cancer, Ovarian Cancer |
| CDK4/6 Inhibitors | Palbociclib, Abemaciclib | Provides a more comprehensive vertical blockade of the G1/S cell cycle checkpoint. | ER-positive Breast Cancer, KRAS-mutant Cancers |
Development of Next-Generation Dual CDK2/Bcl-2 Inhibitors with Improved Properties
This compound serves as a valuable proof-of-concept tool compound. However, future research should focus on designing and synthesizing next-generation molecules with superior pharmacological and therapeutic properties. This involves extensive structure-activity relationship (SAR) studies to optimize multiple parameters simultaneously.
Key objectives for next-generation inhibitors include:
Enhanced Potency and Balanced Activity: Achieving picomolar or low-nanomolar potency against both CDK2 and Bcl-2 is a primary goal. The ideal inhibitor would have a balanced activity profile, ensuring that both pathways are suppressed effectively at therapeutically relevant concentrations.
Improved Selectivity: Medicinal chemistry efforts should aim to improve selectivity against other protein kinases, particularly the highly homologous CDK1, to mitigate potential toxicity associated with non-specific cell cycle disruption. Similarly, refining selectivity within the Bcl-2 family could yield inhibitors with more predictable biological outcomes.
Optimized Physicochemical and Pharmacokinetic Properties: Development must focus on properties essential for in vivo efficacy, such as high aqueous solubility, good membrane permeability, metabolic stability, and oral bioavailability. While this compound is useful for in vitro studies, next-generation compounds must be engineered for suitability in advanced preclinical models (e.g., patient-derived xenografts) and eventual clinical development.
| Feature | First-Generation (e.g., this compound) | Ideal Next-Generation |
|---|---|---|
| Potency | Low to mid-nanomolar range | Picomolar to low-nanomolar range with balanced activity |
| Selectivity | Moderate selectivity against related kinases (e.g., CDK1) | High selectivity against off-target kinases and defined Bcl-2 family profile |
| Pharmacokinetics | Primarily suitable for in vitro use; may have limitations in vivo | Optimized for in vivo studies: good oral bioavailability, metabolic stability, and half-life |
| Application | Proof-of-concept, mechanistic studies | Advanced preclinical testing (PDX models) and potential for clinical candidacy |
Understanding Long-Term Cellular Adaptations to Dual Inhibition in Preclinical Models
A significant hurdle for targeted therapies is the development of acquired resistance. It is crucial to use preclinical models to proactively study how cancer cells adapt to long-term exposure to dual CDK2/Bcl-2 inhibition. This can be achieved by chronically treating cancer cell lines or patient-derived xenograft (PDX) models with this compound until resistant clones emerge.
Subsequent multi-omic analysis (genomics, transcriptomics, proteomics) of these resistant models can reveal the underlying adaptive mechanisms. Potential mechanisms include:
Target-Based Alterations: Acquired mutations in the drug-binding pockets of CDK2 or BCL2 that prevent inhibitor engagement.
Bypass Pathway Activation: Cells may overcome the dual blockade by upregulating parallel pathways. For example, resistance to CDK2 inhibition could arise from the activation of other CDKs or the loss of downstream checkpoint controls. Resistance to Bcl-2 inhibition could involve the transcriptional upregulation of MCL1 or BCL2L1 (encoding Bcl-xL).
Kinome Reprogramming: Cancer cells may undergo a global rewiring of kinase signaling networks to establish a new, drug-tolerant state that is no longer dependent on the originally targeted pathways.
Phenotypic Plasticity: Cells might undergo an epithelial-to-mesenchymal transition (EMT) or switch to a more quiescent, stem-like state, rendering them less susceptible to drugs that target proliferating cells.
Understanding these adaptive strategies is not only critical for predicting clinical resistance but also for designing rational second-line or sequential combination therapies to overcome it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
